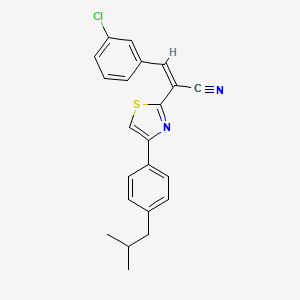
2-amino-N-(2,3-dimethylphenyl)acetamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-N-(2,3-dimethylphenyl)acetamide hydrochloride is a chemical compound that is a metabolite of lidocaine . Lidocaine is a well-known drug with local anesthetic and anti-arrhythmic properties . This compound is used as an indicator of hepatic function .
Molecular Structure Analysis
The molecular structure of 2-amino-N-(2,3-dimethylphenyl)acetamide hydrochloride can be represented by the InChI code: 1S/C10H14N2O.ClH/c1-7-4-3-5-9(8(7)2)12-10(13)6-11;/h3-5H,6,11H2,1-2H3,(H,12,13);1H . The molecular weight of this compound is 214.69 .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-amino-N-(2,3-dimethylphenyl)acetamide hydrochloride include a molecular weight of 214.69 . It is a powder that is stored at room temperature .
Aplicaciones Científicas De Investigación
Potential in Pesticide Development
Research on derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, which are structurally related to 2-amino-N-(2,3-dimethylphenyl)acetamide hydrochloride, has revealed their potential as pesticides. X-ray powder diffraction characterized these compounds, highlighting their applicability in agricultural science for pest control (Olszewska, Tarasiuk, & Pikus, 2009).
Anticancer Properties
A study on N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound closely related to 2-amino-N-(2,3-dimethylphenyl)acetamide hydrochloride, demonstrated its synthesis and potential anticancer activity through molecular docking analysis targeting the VEGFr receptor. This work underscores the relevance of such compounds in the development of new anticancer drugs (Sharma et al., 2018).
Analgesic Potential
The compound KR-25003, which shares structural similarities with 2-amino-N-(2,3-dimethylphenyl)acetamide hydrochloride, was identified as a potent analgesic capsaicinoid. The study of its crystal structure provides insights into its analgesic properties and potential for pain management applications (Park, Park, Lee, & Kim, 1995).
Polymer Research Building Blocks
New synthetic methodologies for substituted 2-amino-5-chlorothiophenes have been developed, leveraging compounds akin to 2-amino-N-(2,3-dimethylphenyl)acetamide hydrochloride. These methodologies are vital for creating oligomers used in polymer research, demonstrating the compound's utility as a building block in materials science (Puterová, Bobula, & Végh, 2008).
Neuroprotective Effects
2-Amino-N-(1,2-diphenylethyl)-acetamide hydrochloride (FPL 13950) exhibits neuroprotective actions, as evidenced by its efficacy in animal models of hypoxia and global ischemia. Its structural similarity to remacemide hydrochloride and weak antagonism of NMDA receptors suggest its potential use in protecting neural tissues from ischemic damage (Palmer et al., 1995).
Safety and Hazards
The safety information for 2-amino-N-(2,3-dimethylphenyl)acetamide hydrochloride indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
2-amino-N-(2,3-dimethylphenyl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c1-7-4-3-5-9(8(7)2)12-10(13)6-11;/h3-5H,6,11H2,1-2H3,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDFZRKYWIZZTPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-dichloro-N-[1-(oxolan-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2662737.png)

![N-(3-cyanothiophen-2-yl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B2662740.png)
![(2E)-3-[3-Hydroxy-4-(pyrrolidin-1-yl)phenyl]-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one](/img/structure/B2662741.png)

![4-[bis(prop-2-enyl)sulfamoyl]-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2662744.png)
![3-(3,4-dimethoxyphenyl)-8-methoxy-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2662745.png)


![Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B2662750.png)
![N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-nitrobenzamide](/img/structure/B2662751.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2662754.png)
